4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile
Description
Properties
IUPAC Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxy-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3/c1-24-15-9-12(10-20)7-8-14(15)25-16-11-21-22(18(23)17(16)19)13-5-3-2-4-6-13/h2-9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQLZFIDZPQTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro substituent.
Attachment of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl group to the pyridazinone core.
Formation of the methoxybenzonitrile moiety: This can be achieved through nucleophilic substitution reactions, where a methoxy group is introduced to a benzonitrile derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms, potentially altering the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile is a complex organic compound that has a pyridazinone core, which is a six-membered ring containing nitrogen atoms, substituted with a phenyl group, a chloro group, and a methoxybenzonitrile moiety. This compound is known for its unique chemical structure and potential applications in various scientific fields.
Scientific Research Applications
This compound has applications in chemistry, biology, and industry:
- Chemistry It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
- Biology The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
- Industry The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Chemical Reactions Analysis
This compound can undergo oxidation, reduction, and coupling reactions:
- Oxidation The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms, potentially altering the functional groups.
- Coupling Reactions The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.
Data Table
| IUPAC Name | 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxy-3-methoxybenzonitrile |
|---|---|
| Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | Source PubChem |
| URL | https://pubchem.ncbi.nlm.nih.gov |
| Description | Data deposited in or computed by PubChem |
| InChI | InChI=1S/C18H12ClN3O3/c1-24-15-9-12(10-20)7-8-14(15)25-16-11-21-22(18(23)17(16)19)13-5-3-2-4-6-13/h2-9,11H,1H3 |
| Computed by InChI 1.0.6 (PubChem release 2021.05.07) | Source PubChem |
| URL | https://pubchem.ncbi.nlm.nih.gov |
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyridazinone-based analogs, differing primarily in substituents on the benzene ring, pyridazinone core, or appended functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Pyridazinone Derivatives
Key Observations
Substituent Effects on Stability: The benzonitrile group in the target compound likely offers superior metabolic stability compared to aldehyde-containing analogs (e.g., 3-ethoxybenzaldehyde derivative), which are prone to oxidation .
Bromine or aldehyde substituents (–10) correlate with discontinued products, possibly due to challenging purification or instability .
Functional Group Diversity :
- Hydrazide derivatives () introduce chelation or prodrug capabilities, whereas benzonitriles favor electronic modulation for target binding .
Notes
- Safety and Storage: Similar pyridazinone derivatives (e.g., 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde) require storage away from heat and ignition sources (P210) and handling with specialized protocols (P201) .
- Analytical Methods : Structural confirmation of analogs relies on MS (e.g., [M+H]⁺ = 468) and NMR (e.g., DMSO-d₆, 400 MHz), as seen in –3 .
- Commercial Status : Several analogs (e.g., 3-ethoxybenzaldehyde derivative) are discontinued, highlighting the importance of substituent selection for commercial viability .
Biological Activity
The compound 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 365.79 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The dihydropyridazine moiety is known to exhibit various pharmacological properties, including anti-inflammatory and anti-cancer activities. The presence of the methoxy and chlorine groups enhances its lipophilicity and may contribute to its ability to penetrate cellular membranes.
Pharmacological Effects
-
Anticancer Activity
- Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, derivatives of dihydropyridazine have been reported to inhibit the growth of various cancer cell lines, including breast and lung cancers.
-
Anti-inflammatory Properties
- The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests a possible application in treating inflammatory diseases.
-
Antimicrobial Activity
- Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes.
Case Study 1: Anticancer Effects
A study conducted on a series of dihydropyridazine derivatives, including this compound, revealed significant cytotoxic effects against MCF-7 breast cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, mediated by increased levels of reactive oxygen species (ROS) and activation of the p53 pathway.
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls, supporting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl and benzonitrile) and methoxy groups (δ ~3.8 ppm).
- ¹³C NMR : Confirm nitrile (δ ~115 ppm) and carbonyl (δ ~165 ppm) signals.
- IR : Detect C≡N stretching (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) vibrations.
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Q. Methodological Answer :
- Core modifications : Replace the chloro group with Br, F, or NO₂ to assess electronic effects on bioactivity.
- Substituent variation : Test alternative aryl groups (e.g., pyridyl instead of phenyl) for steric effects.
- Assay design : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinases) with triplicate measurements to ensure reproducibility.
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π parameters) with activity .
Basic: What are the stability challenges during storage of this compound?
Q. Methodological Answer :
- Hydrolysis : The nitrile group is susceptible to moisture. Store under argon at −20°C in amber vials.
- Thermal degradation : Monitor via TGA; decomposition onset typically occurs at >150°C.
- Light sensitivity : UV-Vis spectroscopy can detect photodegradation products (e.g., carbonyl derivatives).
Advanced: How to address conflicting solubility data in polar vs. nonpolar solvents?
Q. Methodological Answer :
- Experimental validation : Perform phase-solubility studies in DMSO, ethanol, and chloroform at 25°C.
- Computational modeling : Use COSMO-RS to predict solubility based on molecular surface charge distributions.
- Contradiction resolution : If experimental data (e.g., higher solubility in chloroform than predicted) conflicts with models, consider aggregation effects via dynamic light scattering (DLS).
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Q. Methodological Answer :
- Docking : Use AutoDock Vina with PyRx to screen against protein databases (e.g., PDB ID 1ATP for kinase targets).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- Free energy calculations : Apply MM-PBSA to estimate ΔG binding, comparing chloro and methoxy substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
